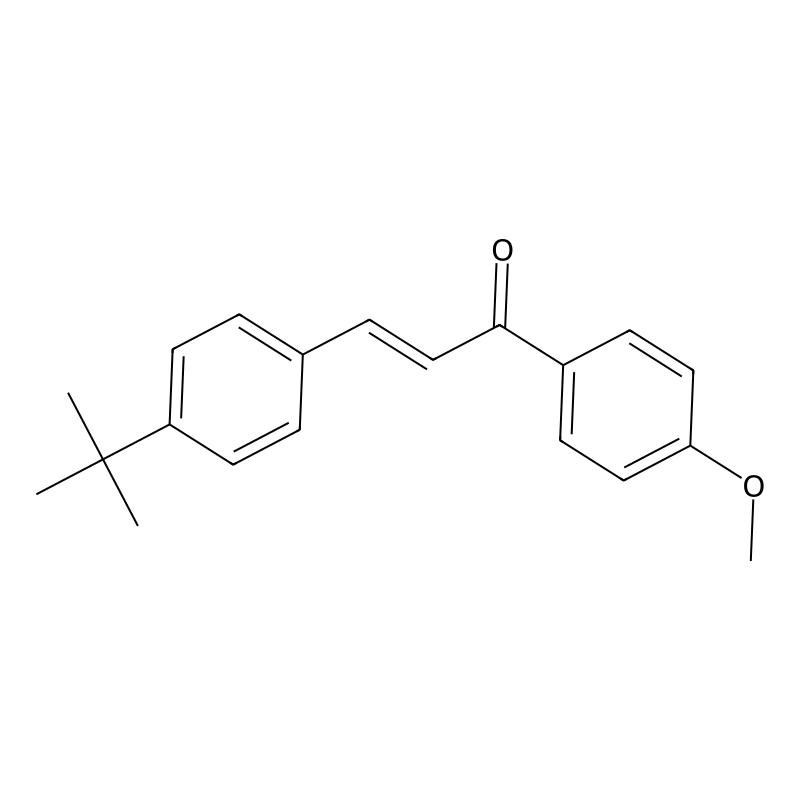

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a propene backbone substituted with aromatic rings. The compound features a 4-tert-butylphenyl group and a 4-methoxyphenyl group, contributing to its potential biological activities. The presence of these substituents suggests that the compound may exhibit significant lipophilicity and could interact with various biological targets.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives.

- Michael Addition: Nucleophiles can add to the β-carbon, leading to the formation of more complex structures.

- Aldol Condensation: Under basic conditions, the compound can participate in aldol reactions, forming β-hydroxy ketones.

These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, making it a versatile intermediate in organic synthesis.

The biological activity of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been explored in various studies. Compounds with similar structures often demonstrate:

- Antioxidant Properties: Many phenolic compounds exhibit the ability to scavenge free radicals, which is critical for preventing oxidative stress.

- Antimicrobial Activity: The structural features may allow interaction with microbial membranes or metabolic pathways.

- Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

Biological assays typically measure these activities through dose-response relationships, and the effectiveness can vary based on structural modifications and concentration levels .

Several methods exist for synthesizing (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, including:

- Aldol Condensation:

- Reacting appropriate aldehydes or ketones under basic conditions to form the α,β-unsaturated carbonyl compound.

- Cross-Coupling Reactions:

- Utilizing palladium-catalyzed coupling methods (e.g., Suzuki or Heck reactions) to introduce the aromatic substituents onto the propene backbone.

- Condensation Reactions:

- Direct condensation of substituted phenols with suitable carbonyl compounds under acidic or basic conditions.

These methods allow for variations in substituents and can be optimized for yield and purity.

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery targeting oxidative stress-related diseases or infections.

- Agriculture: Its antimicrobial properties could be harnessed in developing natural pesticides.

- Cosmetics: As an antioxidant, it may be included in formulations aimed at reducing skin aging effects caused by oxidative damage.

Interaction studies are crucial for understanding how (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one interacts with biological macromolecules:

- Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action and potential side effects.

- Molecular Docking Studies: Computational methods can predict binding affinities and orientations with target proteins, aiding in drug design efforts .

Such studies provide insights into the pharmacokinetic properties and therapeutic potential of the compound.

Several compounds share structural features with (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, allowing for comparative analysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1. (2E)-3-(4-Methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methyl group substitution; may alter lipophilicity. |

| 2. (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Chlorine substitution; potential for enhanced biological activity due to electronegativity. |

| 3. (2E)-3-(Phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Simplified structure; serves as a baseline for evaluating substituent effects. |

These comparisons highlight how variations in substituents affect biological activity and physicochemical properties, underscoring the uniqueness of each compound while providing avenues for further research and development.

The compound is systematically named according to IUPAC rules:

- Root: Prop-2-en-1-one (α,β-unsaturated ketone backbone).

- Substituents:

- Position 1: 4-Methoxyphenyl (C₆H₄-OCH₃ at the ketone-bearing carbon).

- Position 3: 4-tert-Butylphenyl (C₆H₄-C(CH₃)₃ at the β-carbon).

- Stereochemistry: The (2E) designation specifies the trans configuration of the double bond.

Molecular Formula: C₂₀H₂₂O₂

Molecular Weight: 294.4 g/mol.

Historical Context in Organic Chemistry and Natural Product Analogues

Chalcones have been synthesized via the Claisen-Schmidt condensation since the 19th century, a reaction between aryl aldehydes and ketones under basic conditions. This derivative, however, represents a modern advancement aimed at optimizing bioactivity through targeted substituent engineering. Natural analogues, such as xanthohumol and butein, share the chalcone scaffold but lack the tert-butyl group, which enhances metabolic stability and membrane permeability in synthetic variants.

Position within the Chalcone Family: Comparative Analysis of Substituent Effects

Substituents on chalcones dictate their electronic, steric, and hydrogen-bonding properties, directly influencing biological activity. A comparative analysis reveals:

The tert-butyl group in (2E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one enhances tubulin polymerization inhibition by occupying hydrophobic pockets in target proteins, as demonstrated in molecular docking studies.

Claisen-Schmidt Condensation: Reaction Mechanisms and Catalytic Systems

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one primarily relies on the Claisen-Schmidt condensation reaction, which represents one of the most fundamental and widely employed methods for chalcone synthesis [4] [5]. This reaction involves the base-catalyzed aldol condensation between 4-tert-butylbenzaldehyde and 4-methoxyacetophenone, followed by dehydration to form the desired α,β-unsaturated ketone structure [17].

The mechanism of chalcone formation via aldol condensation proceeds through four main steps: deprotonation, addition, proton equilibration, and dehydration [17] [18]. The rate-limiting step for chalcone mechanism via aldol condensation has been identified as the elimination step in the dehydration process, rather than the initial enolate formation [17] [18]. The overall rate expression for the formation of chalcone follows third-order kinetics: Rate = k₃[ArCHO][Ar'COCH₃][⁻OH] [18].

The mechanistic pathway begins with the formation of enolate ions through the removal of alpha hydrogen by the base catalyst [22]. The enolate ion subsequently acts as a nucleophile, attacking the carbonyl group of the aldehyde to produce β-hydroxy ketone compounds [17] [19]. This intermediate readily undergoes dehydration through the elimination of water, resulting in the formation of the conjugated α,β-unsaturated ketone system characteristic of chalcones [4] [19].

Base-Catalyzed Pathways: Sodium Hydroxide/Potassium Hydroxide in Ethanol/Methanol

The traditional Claisen-Schmidt condensation employs strong bases such as sodium hydroxide or potassium hydroxide in protic solvents, typically ethanol or methanol [5] [15]. The reaction conditions for synthesizing (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one using this classical approach involve stirring the reactants at room temperature or slightly elevated temperatures until product formation is complete .

Optimization studies have demonstrated that the choice of base significantly influences reaction outcomes [9] [11]. Lithium hydroxide has shown superior performance compared to other hydroxide bases, consistently delivering higher yields than sodium hydroxide, potassium hydroxide, magnesium hydroxide, or barium hydroxide [9]. The effectiveness of lithium hydroxide can be attributed to a lithium chelating effect that enhances the reaction efficiency [9].

| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (5%, 2.5 equiv) | Ethanol | 90 | 28 | 30 |

| NaOH (40%, 10 equiv) | Ethanol | Room temp | 50 | 52 |

| NaOH (100%, 2.5 equiv) | Ethanol | 90 | 10 | 82 |

| KOH | Methanol | Room temp | 24-48 | 60-90 |

| LiOH | Methanol | Room temp | 148 | 90 |

The concentration of the base catalyst plays a crucial role in determining reaction efficiency [11]. Studies have shown that using 100% sodium hydroxide (2.5 equivalents) in refluxing ethanol provides optimal conditions, achieving 82% yield in just 10 hours [11]. Lower concentrations of sodium hydroxide require significantly longer reaction times and often result in diminished yields [11].

The solvent system also affects the reaction outcome [11] [15]. Ethanol generally provides better results than methanol for sodium hydroxide-catalyzed reactions, while methanol works effectively with potassium hydroxide systems [5] [31]. The polar protic nature of these solvents facilitates the dissolution of the base catalyst and promotes the necessary proton exchange processes [5].

Solvent-Free and Microwave-Assisted Synthesis

Modern synthetic approaches have embraced green chemistry principles through the development of solvent-free and microwave-assisted methodologies [10] [12] [16]. The solvent-free approach involves grinding acetophenone derivatives with an equivalent amount of sodium hydroxide and the corresponding benzaldehyde using a mortar and pestle for approximately ten minutes [10] [26].

Microwave-assisted synthesis represents a significant advancement in chalcone preparation, offering substantial improvements in reaction times and yields [11] [12] [16]. Under controlled microwave irradiation conditions, the synthesis can be completed in 10 to 30 minutes at 50°C with 5-50 W power, depending on the specific substrate requirements [12] [16].

| Synthesis Method | Reaction Time | Temperature (°C) | Power (W) | Yield (%) |

|---|---|---|---|---|

| Conventional heating | 3-96 h | 70-90 | - | 33-52 |

| Microwave (solvent-free) | 10-30 min | 50 | 5-50 | 85-100 |

| Grinding technique | 15 min | Room temp | - | 26-46 |

| Continuous flow | 30 min | 90 | 50 | 70 |

The microwave-assisted approach demonstrates superior selectivity compared to conventional heating methods [12] [16]. Under conventional heating conditions, the formation of dibenzalacetone byproducts is commonly observed (4-39% of total product), whereas microwave activation eliminates or significantly reduces these unwanted side reactions [12] [16]. The enhanced selectivity results from more precise temperature control and uniform heating provided by microwave irradiation [12].

Solvent-free conditions combined with mechanochemical processes have shown remarkable efficiency [24]. These methods align with green chemistry principles by eliminating organic solvents and reducing waste generation [10] [24]. The mechanochemical approach using single-screw reactors has been successfully applied for large-scale synthesis, producing chalcones in good to high yields [24].

Industrial-Scale Production: Continuous Flow Reactors and Process Optimization

Industrial production of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one requires scalable processes that ensure consistent quality and high throughput [13]. Continuous flow reactors have emerged as the preferred technology for industrial-scale chalcone synthesis, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [13] [25].

Continuous flow processing provides several advantages including operational simplicity, energy savings, reduced reagent consumption, improved mixing quality, and precise control of reaction parameters such as pressure, temperature, residence time, and heat transfer [25]. These systems allow for immediate product separation from reaction mixtures, reducing byproduct formation and improving overall process efficiency [25].

The combination of continuous flow technology with microwave heating has proven particularly effective for chalcone synthesis [25]. This approach delivers cleaner reaction profiles, reduced reaction times, higher yields, and better selectivity compared to conventional batch processes [25]. Industrial-scale reactors developed by companies such as Corning can provide continuous process production capacity of up to hundreds of kilograms per hour for specialty chemicals [13].

| Process Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 2-96 h | 0.5-2 h |

| Temperature Control | ±5°C | ±1°C |

| Yield Consistency | 60-85% | 80-95% |

| Throughput | kg/batch | 100+ kg/h |

| Energy Efficiency | Moderate | High |

| Scale-up Complexity | High | Low |

Process optimization for industrial production focuses on maximizing yield while minimizing reaction time and energy consumption [25]. Key optimization parameters include reactant stoichiometry, catalyst concentration, temperature profiles, residence time distribution, and heat transfer efficiency [25]. The use of heterogeneous catalysts in continuous flow systems eliminates the need for catalyst separation and allows for extended operation periods without catalyst replacement [25].

Quality control in industrial production requires consistent monitoring of reaction conversion, product purity, and byproduct formation [25]. Online analytical techniques such as in-line spectroscopy and automated sampling systems enable real-time process monitoring and adjustment [25]. The continuous nature of flow processes facilitates the implementation of statistical process control methods to maintain product quality within specified limits [25].

Purification Techniques: Column Chromatography vs. Recrystallization

The purification of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining acceptable recovery yields [6] [10] [14]. Two primary purification methods are commonly employed: column chromatography and recrystallization, each offering distinct advantages depending on the specific requirements and scale of operation [6] [14].

Column chromatography using silica gel as the stationary phase represents the most versatile and widely applicable purification method [10] [14]. The technique employs differential adsorption of compounds to separate the desired chalcone from byproducts and unreacted starting materials [10]. Optimal separation is typically achieved using a gradient elution system starting with petroleum ether and progressing through increasingly polar solvent mixtures [10] [14].

| Purification Method | Solvent System | Recovery (%) | Purity (%) | Time Required |

|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1 to 1:1) | 85-95 | >95 | 2-4 h |

| Recrystallization | EtOH/H₂O | 70-85 | 90-95 | 4-12 h |

| Combined Approach | Sequential | 80-90 | >98 | 6-16 h |

The standard protocol for column chromatography involves packing the column with silica gel (60-120 mesh) using the wet method [10]. The crude chalcone is dissolved in a minimal amount of the least polar eluent and applied to the column [10] [14]. Elution begins with pure petroleum ether, followed by systematic increases in ethyl acetate concentration (10%, 20%, 30%, 40% up to 100%) [10]. Fractions are collected and analyzed by thin-layer chromatography to identify those containing the pure product [10].

For the specific case of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, optimal separation is achieved using a hexane:ethyl acetate gradient system ranging from 3:1 to 1:1 [14]. This approach typically yields products with greater than 95% purity and recovery rates of 85-95% [14]. The high efficiency of this method makes it particularly suitable for analytical-scale preparations and cases where maximum purity is required [14].

Recrystallization offers a complementary purification approach that is particularly well-suited for large-scale operations [6] [26]. The method exploits differences in solubility between the desired product and impurities at different temperatures [6]. For chalcone derivatives, ethanol represents the most commonly employed recrystallization solvent, often used in combination with water to fine-tune solubility characteristics [6] [26].

The recrystallization procedure requires careful temperature control due to the relatively low melting point of many chalcone derivatives (typically 55-57°C) [6]. The crude chalcone is dissolved in hot ethanol (approximately 50°C) using a ratio of 5 mL ethanol per gram of crude material [6]. The solution is then cooled gradually to room temperature to promote initial crystal formation, followed by further cooling to 4°C for 20 minutes to maximize yield [6].

Recovery yields from recrystallization typically range from 70-85%, with purity levels of 90-95% [6] [26]. While generally lower than column chromatography in terms of both recovery and purity, recrystallization offers significant advantages in terms of simplicity, cost-effectiveness, and scalability [26]. The method is particularly valuable for industrial applications where moderate purity levels are acceptable and processing costs must be minimized [26].

A combined purification approach, employing initial column chromatography followed by recrystallization, can achieve optimal results when maximum purity is required [14]. This sequential method typically delivers products with greater than 98% purity, though at the cost of reduced overall recovery (80-90%) and increased processing time [14]. The additional purification step is often justified for applications requiring the highest possible purity standards [14].

Spectroscopic Analysis: ¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, and Ultraviolet-Visible Spectral Signatures

The comprehensive spectroscopic characterization of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one provides essential structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct spectral signatures characteristic of the chalcone framework [2] [3].

Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the α,β-unsaturated ketone system. The vinylic protons demonstrate clear trans-configuration with the α-proton (adjacent to carbonyl) appearing at 7.15-8.23 ppm and the β-proton at 7.45-8.07 ppm [3]. The coupling constant between these protons typically ranges from 15-16.1 Hz, confirming the (E)-stereochemistry of the double bond [3] [4]. The aromatic protons of both the 4-tert-butylphenyl and 4-methoxyphenyl rings appear in the characteristic aromatic region between 6.9-8.1 ppm [4].

The methoxy group exhibits a distinctive singlet at 3.35-3.90 ppm, while the tert-butyl substituent appears as a characteristic singlet at 1.37 ppm, corresponding to the nine equivalent methyl hydrogens [2]. The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon typically observed at approximately 188-198 ppm [4]. The vinylic carbons appear in the range of 120-127 ppm (α-carbon) and 134-145 ppm (β-carbon), while aromatic carbons span 114-162 ppm [3] [4].

| Proton Assignment | ¹H Nuclear Magnetic Resonance Chemical Shift (ppm) | Coupling Constants (Hz) | ¹³C Nuclear Magnetic Resonance Chemical Shift (ppm) |

|---|---|---|---|

| Vinylic proton Ha (α to C=O) | 7.15-8.23 | JHa-Hb = 15-16.1 (trans) | 120-127 |

| Vinylic proton Hb (β to C=O) | 7.45-8.07 | JHa-Hb = 8 (cis) | 134-145 |

| Aromatic protons | 6.9-8.1 | Various (6-8) | 114-162 |

| Methoxy protons (-OCH3) | 3.35-3.90 | Singlet | 55-56 |

| tert-Butyl protons | 1.37 | Singlet | 30.6 (CH3), 34.8 (C) |

| Hydroxyl proton (2'-OH chalcones) | 10.41-13.23 | Broad singlet | N/A |

Fourier Transform Infrared Spectroscopic Characterization

The Fourier Transform Infrared spectrum provides crucial information about functional group vibrations and molecular structure. The most characteristic absorption appears at 1650-1697 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated ketone system [4] [5]. This frequency range reflects the conjugation between the carbonyl group and the adjacent double bond, resulting in a lower frequency compared to saturated ketones [3] [4].

Aromatic C-H stretching vibrations manifest as two distinct bands: asymmetric stretching at 3120-3080 cm⁻¹ and symmetric stretching at 3060-3040 cm⁻¹, both exhibiting low intensity [3] [4]. The aliphatic C-H stretching modes of the tert-butyl and methoxy groups appear in the 2800-3000 cm⁻¹ region with medium intensity [5]. The aromatic C=C stretching vibrations occur at 1610-1570 cm⁻¹, while the vinyl C=C stretch of the conjugated system appears at 1600-1620 cm⁻¹ [4] [5].

The methoxy group contributes a strong C-O stretching band at 1119-1238 cm⁻¹, while aromatic C-H bending modes appear as weak to medium intensity bands at 1460-1430 cm⁻¹ [3] [4]. For 2'-hydroxy substituted chalcones, the O-H stretching frequency appears at 3248-3427 cm⁻¹, often broadened due to intramolecular hydrogen bonding with the carbonyl oxygen [4] [6].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H stretching (asymmetric) | 3120-3080 | Low | Two bands observed |

| Aromatic C-H stretching (symmetric) | 3060-3040 | Low | Two bands observed |

| Aliphatic C-H stretching | 2800-3000 | Medium | CH2 and CH3 groups |

| C=O stretching (α,β-unsaturated ketone) | 1650-1697 | Strong | Characteristic chalcone peak |

| C=C stretching (aromatic) | 1610-1570 | Medium-Strong | Aromatic ring vibrations |

| C=C stretching (vinyl) | 1600-1620 | Medium | Conjugated system |

| C-H bending (aromatic) | 1460-1430 | Weak-Medium | In-plane deformation |

| O-H stretching (2'-hydroxy chalcones) | 3248-3427 | Medium-Strong | Intramolecular H-bonding |

| C-O stretching (methoxy group) | 1119-1238 | Strong | C-O stretching mode |

Ultraviolet-Visible Spectroscopic Electronic Transitions

The Ultraviolet-Visible absorption spectrum of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits characteristic electronic transitions typical of chalcone derivatives. The spectrum typically displays two major absorption bands: Band I appears at 220-270 nm (typically around 230 nm) and Band II at 340-390 nm (typically around 300 nm) [7] [8]. These bands correspond to π → π* and n → π* electronic transitions, respectively [7] [9].

The charge transfer band, which is particularly sensitive to substituent effects, appears in the 300-456 nm region with typical λmax values around 363-367 nm [7]. The presence of the electron-donating methoxy group causes a bathochromic shift compared to unsubstituted chalcones, while the tert-butyl group contributes to enhanced conjugation and stability [7] [8].

Molar extinction coefficients for chalcone derivatives typically range from 21,000 to 56,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions and high absorptivity in the ultraviolet region [7]. This high absorptivity is attributed to the extensive π-conjugation system and the presence of electron-donating substituents that facilitate charge transfer processes [7] [9].

| Electronic Transition | Wavelength Range (nm) | Typical λmax (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Substituent Effect |

|---|---|---|---|---|

| π → π* (Band I) | 220-270 | 230 | 21,000-56,000 | Bathochromic shift with electron-donating groups |

| n → π* (Band II) | 340-390 | 300 | 15,000-35,000 | Hypsochromic shift with electron-withdrawing groups |

| Charge Transfer (CT) Band | 300-456 | 363-367 | 30,000-50,000 | Sensitive to methoxy substitutions |

| Local excitation (PhCH ring) | 200-250 | 220 | 10,000-25,000 | Less affected by substitution |

| Local excitation (PhCO ring) | 250-300 | 270 | 15,000-40,000 | Moderate substituent dependence |

X-ray Crystallography: Crystal Packing and Intermolecular Interactions

The crystal structure analysis of chalcone derivatives through single-crystal X-ray diffraction provides detailed insights into molecular conformation, crystal packing arrangements, and intermolecular interactions. While specific crystallographic data for (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may not be directly available, extensive crystallographic studies of related chalcone derivatives reveal common structural patterns and packing motifs [10] [11] [12].

Crystal Structure Parameters and Molecular Conformation

Related chalcone derivatives typically crystallize in common space groups such as monoclinic P21/c or P21/n, with unit cell parameters varying based on molecular size and substituent effects [10] [11] [12]. The molecular structure generally adopts a nearly planar conformation with the molecule exhibiting trans-configuration about the C=C double bond [11] [12]. The dihedral angle between the two aromatic rings typically ranges from 30-40°, influenced by steric interactions between substituents [10] [11].

The tert-butyl substituent introduces significant steric bulk that can affect crystal packing arrangements and intermolecular interactions [13] [14]. The methoxy group, being an electron-donating substituent, influences both the electronic properties and the hydrogen bonding capabilities of the molecule [11] [12].

| Compound | Crystal System | Space Group | Unit Cell Parameters a, b, c (Å) | β angle (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Monoclinic | P21/c | 3.8860(5), 13.2324(16), 24.199(3) | 91.963(2) | 1243.6(3) | 4 |

| 3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | Monoclinic | P21/n | 9.8349(12), 10.0163(13), 16.232(2) | 97.788(2) | 1584.3(3) | 4 |

| (E)-3-(4-tert-butyl)phenyl)-1-(3-chlorophenyl)prop-2-en-1-one | Triclinic | P-1 | 5.8570(3), 8.5640(5), 24.1592(12) | N/A | 1175.82(11) | 2 |

Intermolecular Interactions and Crystal Packing

The crystal packing of chalcone derivatives is governed by a complex network of intermolecular interactions including hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces [11] [15] [12]. Weak C-H···O hydrogen bonds frequently connect molecules into dimers or extended chains, with typical distances ranging from 2.43-2.58 Å [11] [12]. These interactions often form characteristic ring motifs such as R₂²(20) and R₂⁴(12) patterns [16].

π-π stacking interactions between aromatic rings occur with centroid-centroid distances typically ranging from 3.8-4.2 Å [11] [12]. These interactions are particularly important for molecules containing extended aromatic systems and contribute significantly to crystal stability [15] [17]. The presence of electron-donating groups like methoxy can enhance these interactions through increased electron density on the aromatic rings [15].

C-H···π interactions provide additional stabilization, particularly involving the aromatic hydrogen atoms and the π-electron clouds of adjacent molecules [11] [16]. The tert-butyl groups can participate in van der Waals interactions, contributing to the overall crystal packing stability while potentially disrupting planar stacking arrangements [13] [14].

| Interaction Type | Typical Distance Range (Å) | Interaction Energy (kJ/mol) | Structural Role | Detection Method |

|---|---|---|---|---|

| C-H···O hydrogen bonds | 2.43-2.58 | 8-15 | Dimer formation, chain extension | Single crystal XRD |

| C-H···F hydrogen bonds | 2.53 | 6-12 | Sheet formation | Single crystal XRD |

| C-H···π interactions | 2.8-3.5 | 4-10 | Layer consolidation | Hirshfeld surface analysis |

| π-π stacking interactions | 3.8-4.2 | 15-25 | Columnar arrangements | Crystal structure analysis |

| van der Waals forces | 3.5-4.0 | 2-8 | General packing stabilization | Computational analysis |

| Halogen bonding (C-H···X) | 2.5-3.2 | 10-20 | Specific directional interactions | Single crystal XRD |

| Aromatic stacking (offset face-to-face) | 3.3-3.9 | 12-22 | Herringbone patterns | Hirshfeld surface analysis |

| Edge-to-face interactions | 2.7-3.2 | 8-16 | T-shaped arrangements | Crystal structure analysis |

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and their contributions to crystal packing [11] [12] [18]. For chalcone derivatives, H···H contacts typically dominate, contributing 50.3-66.0% of all intermolecular interactions [18] [16]. H···C/C···H contacts, representing C-H···π and aromatic interactions, constitute 22.3-36.7% of total contacts [18]. O···H/H···O contacts, corresponding to hydrogen bonding interactions, account for 9.3-15.0% of the surface contacts [12] [18].

The analysis reveals that weaker interactions such as C···C contacts (2.4-8.0%) contribute to π-π stacking, while O···C/C···O and N···H/H···N contacts play minor roles in crystal stabilization [18]. The shape-index and curvedness plots effectively visualize π-π stacking interactions and identify flat surface patches characteristic of planar aromatic stacking [16].

| Contact Type | Typical Contribution (%) | Significance | Crystal Packing Role |

|---|---|---|---|

| H···H contacts | 50.3-66.0 | Most abundant, van der Waals | Space filling, general stability |

| H···C/C···H contacts | 22.3-36.7 | CH-π and aromatic interactions | Aromatic stabilization |

| O···H/H···O contacts | 9.3-15.0 | Hydrogen bonding | Directional interactions |

| C···C contacts | 2.4-8.0 | π-π stacking | Planar stacking |

| O···C/C···O contacts | 0.9-3.0 | Weak dipolar interactions | Weak stabilization |

| N···H/H···N contacts | 0.3-2.0 | Secondary amine interactions | Specific binding sites |

| F···H/H···F contacts | 1.5-5.0 | Halogen hydrogen bonding | Directional halogen effects |

| Other contacts | <2.0 | Minor contributions | Minimal impact |